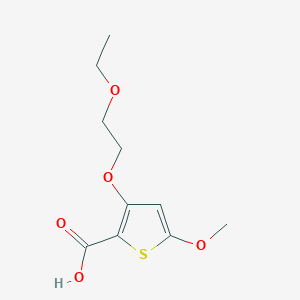
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9ClO3S2 and a molecular weight of 252.74 g/mol . This compound belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid typically involves the chlorination, ethoxylation, and methylthiolation of thiophene-2-carboxylic acid . The reaction conditions often include the use of chlorinating agents, ethylating agents, and methylthiolating agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in organic synthesis and pharmaceutical applications .
科学研究应用
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A related compound with similar structural features but lacking the chloro, ethoxy, and methylthio substituents.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.
Uniqueness
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C8H9ClO3S2 |
|---|---|
分子量 |
252.7 g/mol |
IUPAC 名称 |
4-chloro-3-ethoxy-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S2/c1-3-12-5-4(9)8(13-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11) |
InChI 键 |
DEDKSYRQDPMGQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(SC(=C1Cl)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


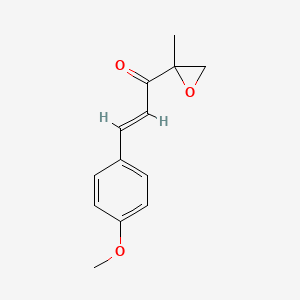
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
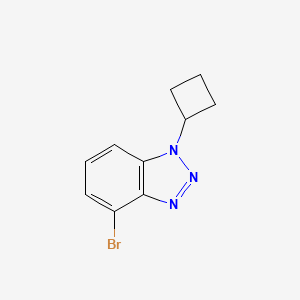
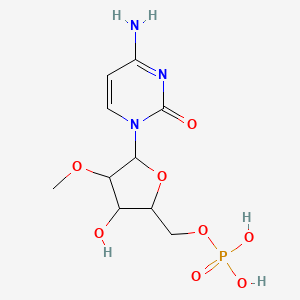
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)


![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
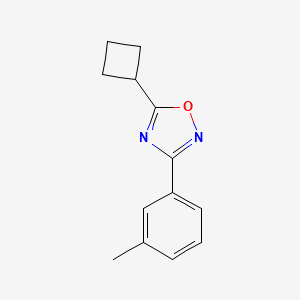
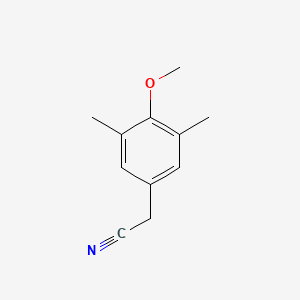
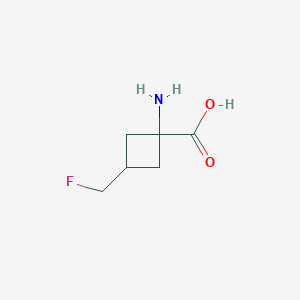
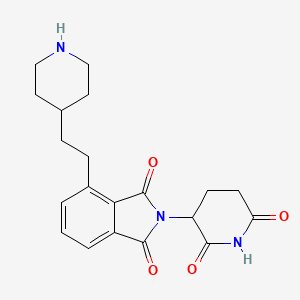
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
